molecular formula C20H30N2O4S B2354282 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034607-29-7

3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2354282
CAS No.: 2034607-29-7
M. Wt: 394.53
InChI Key: KERXEVRFYLVNSV-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is an organic compound featuring complex structural characteristics. It is of significant interest due to its potential applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound showcases a multifaceted chemistry and an array of reactive functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide typically involves multi-step organic reactions starting from simple, commercially available precursors. One common synthetic route might include:

  • Alkylation of a piperidine derivative with a suitable alkyl halide to introduce the tetrahydrofuran group.

  • Subsequent coupling of this intermediate with 3-(4-(methylsulfonyl)phenyl)propanamide via a reductive amination process. Reaction conditions often involve the use of appropriate solvents, catalysts (such as palladium), and controlled temperatures to optimize yield and purity.

Industrial Production Methods

For large-scale production, processes need to be refined for cost efficiency and scalability. Industrial synthesis often employs continuous flow reactors and optimized reaction conditions to minimize waste and improve the efficiency of the overall process. Robust purification methods like recrystallization or column chromatography ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions due to its diverse functional groups. Common reactions include:

  • Oxidation

    It can be oxidized, particularly at the sulfur atom in the methylsulfonyl group.

  • Reduction

    Reduction reactions often target the amide bond.

  • Substitution

    The aromatic ring can undergo electrophilic substitution reactions. Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Lithium aluminium hydride, borane complexes.

  • Conditions Reactions typically performed in inert atmospheres (argon, nitrogen) at controlled temperatures.

    Conditions: Reactions typically performed in inert atmospheres (argon, nitrogen) at controlled temperatures. Major Products Formed:

  • Oxidation might yield sulfone derivatives.

  • Reduction often gives amines and alcohols.

  • Substitution reactions lead to variously substituted aromatic compounds.

Scientific Research Applications: 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide has been explored for diverse applications:

  • Chemistry: As a building block in organic synthesis, enabling the construction of more complex molecules.

  • Biology: Potential as a probe in biochemical assays to understand protein-ligand interactions.

  • Medicine: Investigated for its therapeutic properties, possibly as an anti-inflammatory or analgesic agent.

  • Industry: Use in the development of new materials, potentially in the fields of polymers or pharmaceuticals.

Mechanism of Action: This compound's biological activity is tied to its ability to interact with specific molecular targets:

  • Molecular Targets and Pathways: Interaction with enzymes, receptors, or ion channels. Detailed studies suggest it could modulate signal transduction pathways involved in inflammation and pain response.

  • Mechanism: It might function by binding to a target site, inhibiting enzyme activity or receptor-ligand interactions, leading to altered cellular responses.

Comparison with Similar Compounds: this compound is unique due to its combined structural features. When compared with similar compounds like:

  • 3-(4-(methylsulfonyl)phenyl)-N-ethylpropanamide: Lacks the tetrahydrofuran group, which may alter its bioactivity and physical properties.

  • N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-chloropropanamide: Contains a chloro substituent that might confer different reactivity. Its uniqueness lies in its blend of functionalities allowing diverse applications and specific interactions in biological systems. This structural complexity is what makes it a valuable compound for further research and application.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-27(24,25)19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-26-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERXEVRFYLVNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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